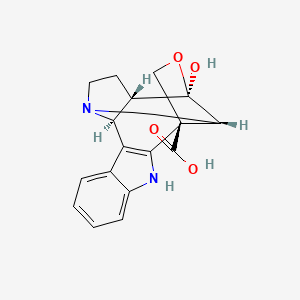
Actinophyllic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actinophyllic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis
The total synthesis of actinophyllic acid has been achieved through various methodologies, showcasing its complex structure characterized by multiple stereocenters. Notably, the first total synthesis was reported in 2008, utilizing di-tert-butyl malonate as a starting material. This synthesis involved critical steps such as intramolecular oxidative coupling and aza-Cope−Mannich rearrangement, yielding an overall efficiency of 8% with seven isolated intermediates .
Table 1: Key Steps in the Total Synthesis of this compound
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Intramolecular oxidative coupling | Forms the core structure via ketone and malonic ester enolates. |
| 2 | Aza-Cope−Mannich rearrangement | Assembles the unique ring system of this compound. |
| 3 | Fischer esterification | Converts intermediates to methyl esters for isolation. |
| 4 | Acidic hydrolysis | Produces this compound from its methyl ester derivative. |
Biological Activities
This compound has demonstrated significant biological activities, particularly as an inhibitor of carboxypeptidase U (CPU), an enzyme involved in fibrinolysis. Its inhibition potency is notable, with an IC50 value of approximately 0.84 µM . This property suggests potential therapeutic applications in cardiovascular disorders.
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound and its analogs. One study indicated that derivatives synthesized from this compound exhibited cell death induction across various cancer cell lines, indicating a promising avenue for cancer treatment .
Therapeutic Applications
The unique structural features of this compound make it a candidate for several therapeutic applications:
- Cardiovascular Disorders : As a CPU inhibitor, it may help in managing conditions related to blood clotting.
- Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential anticancer agent.
- Neuroprotective Effects : Ongoing research is exploring its effects on neurological disorders due to its complex interactions with various biological pathways.
Research Insights and Future Directions
The ongoing exploration of this compound's properties emphasizes its significance in drug discovery and development. With advancements in synthetic techniques and a deeper understanding of its biological mechanisms, future research may unlock further therapeutic potentials.
Table 2: Summary of Research Findings on this compound
| Research Focus | Findings |
|---|---|
| Total Synthesis | Achieved with high efficiency; multiple synthetic routes explored. |
| Biological Activity | Potent CPU inhibitor; anticancer properties confirmed in vitro. |
| Potential Applications | Cardiovascular health; cancer therapy; neuroprotection under investigation. |
Propiedades
Fórmula molecular |
C19H20N2O4 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(2S,3S,9S,10S,13S)-10-hydroxy-11-oxa-6,15-diazahexacyclo[12.7.0.02,6.03,10.09,13.016,21]henicosa-1(14),16,18,20-tetraene-13-carboxylic acid |
InChI |
InChI=1S/C19H20N2O4/c22-17(23)18-9-25-19(24)11-5-7-21(8-6-13(18)19)15(11)14-10-3-1-2-4-12(10)20-16(14)18/h1-4,11,13,15,20,24H,5-9H2,(H,22,23)/t11-,13-,15-,18-,19+/m0/s1 |
Clave InChI |
PRJKEURUCNKZQR-OHJYICRNSA-N |
SMILES isomérico |
C1CN2CC[C@H]3[C@]4(CO[C@@]3([C@@H]1[C@H]2C5=C4NC6=CC=CC=C65)O)C(=O)O |
SMILES canónico |
C1CN2CCC3C4(COC3(C1C2C5=C4NC6=CC=CC=C65)O)C(=O)O |
Sinónimos |
actinophyllic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















